

BRD4097: A Technical Guide to a Selective HDAC3 Negative Control

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Compound of Interest

Compound Name: BRD4097

Cat. No.: B12375102

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Executive Summary

BRD4097 is a crucial tool for researchers studying the therapeutic potential of histone deacetylase (HDAC) inhibitors. While initially investigated in the context of HDAC inhibition, **BRD4097** was specifically designed and synthesized to serve as a negative control for benzamide-type HDAC inhibitors. Its unique structural modification, the blockage of the zinc-binding group, renders it incapable of the canonical mechanism of action for this class of inhibitors. This technical guide provides an in-depth overview of **BRD4097**, its design rationale, and its application in research, particularly in the study of cholesterol metabolism. Furthermore, it details the central role of HDAC3 in key signaling pathways and provides relevant experimental protocols.

Introduction to HDAC3 as a Therapeutic Target

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to chromatin compaction and altered transcriptional activity. The 18 known human HDACs are grouped into four classes based on their homology to yeast HDACs. Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8, are of particular interest in drug discovery due to their involvement in a wide range of cellular processes and their dysregulation in various diseases, including cancer and inflammatory disorders.

HDAC3, specifically, has been identified as a key player in numerous signaling pathways that govern inflammation, cell proliferation, and metabolism. Its unique requirement for a co-repressor complex (NCoR/SMRT) for activation distinguishes it from other Class I HDACs. The multifaceted roles of HDAC3 make it a compelling target for therapeutic intervention.

BRD4097: A Designed Negative Control

BRD4097 was developed as a complementary negative control for benzamide-type HDAC inhibitors. The defining feature of these inhibitors is their zinc-binding moiety, which is essential for chelating the zinc ion in the active site of HDAC enzymes, thereby inhibiting their deacetylase activity.

In the design of **BRD4097**, this critical benzamide group is blocked. This modification is intended to disrupt the metal-binding capacity of the molecule, rendering it inactive as an HDAC inhibitor. Therefore, **BRD4097** serves as an ideal experimental control to distinguish the specific effects of HDAC inhibition from other potential off-target or non-specific effects of a compound.

Quantitative Data

Consistent with its design as a negative control, there is no publicly available data demonstrating inhibitory activity (e.g., IC₅₀ values) of **BRD4097** against HDAC3 or any other HDAC isoforms. Its utility lies in its structural similarity to active inhibitors, without the functional consequence of enzyme inhibition.

Table 1: Inhibitory Activity of **BRD4097** against HDAC Isoforms

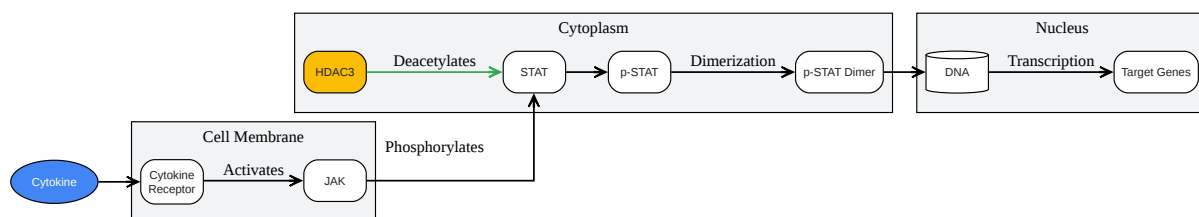
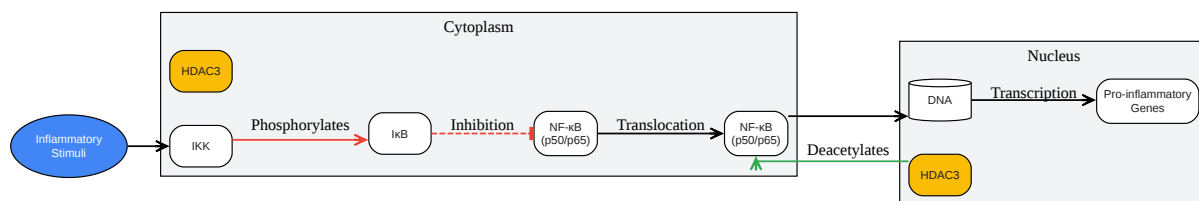
HDAC Isoform	IC50 (nM)	Rationale for Lack of Data
HDAC1	Not Applicable	Designed as a negative control with a blocked zinc-binding group, precluding inhibitory activity.
HDAC2	Not Applicable	Designed as a negative control with a blocked zinc-binding group, precluding inhibitory activity.
HDAC3	Not Applicable	Designed as a negative control with a blocked zinc-binding group, precluding inhibitory activity.
Other Isoforms	Not Applicable	Designed as a negative control with a blocked zinc-binding group, precluding inhibitory activity.

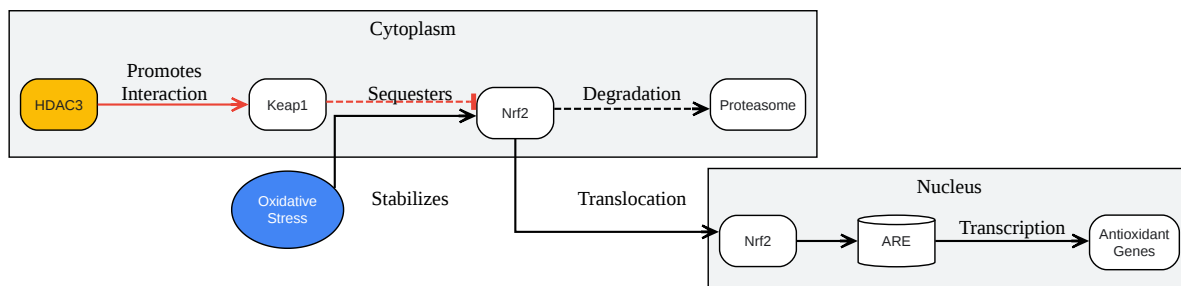
Key Signaling Pathways Involving HDAC3

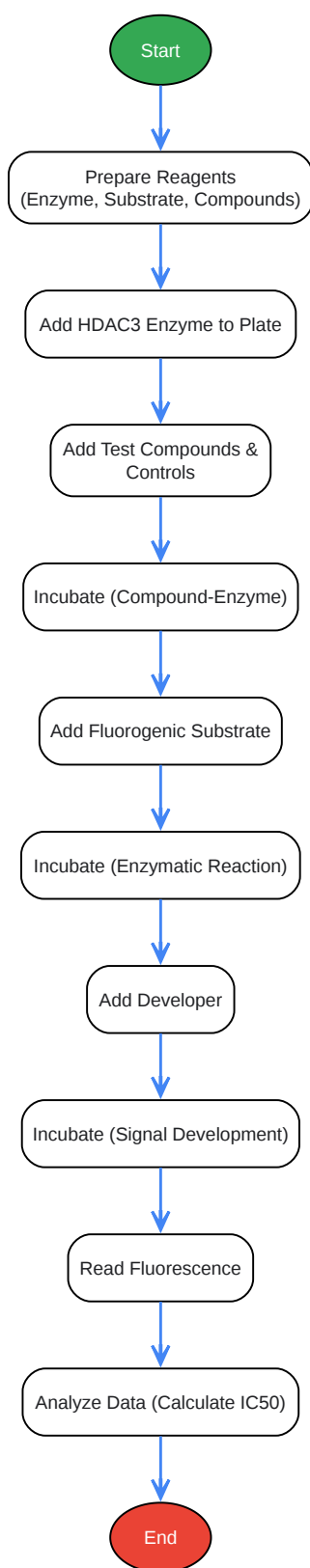
HDAC3 is a critical regulator in several major signaling pathways implicated in health and disease. Understanding these pathways is essential for contextualizing the effects of HDAC3 modulation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. HDAC3 has been shown to be a positive regulator of NF-κB-mediated gene expression. It can deacetylate the p65 subunit of NF-κB at specific lysine residues, which is a necessary step for its activation and the subsequent transcription of pro-inflammatory genes.







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